6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a unique structure that includes a nitro group and a prop-2-en-1-yl substituent, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
6-nitro-2-prop-2-enylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-2-8-16-14(18)10-5-3-4-9-12(17(20)21)7-6-11(13(9)10)15(16)19/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMJKZAEGKHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired product on a commercial scale .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 6 undergoes catalytic hydrogenation to yield the corresponding amine, a reaction critical for generating bioactive derivatives.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitro → Amine reduction | Pd/C, H₂ (1 atm), MeOH, room temperature | 6-Amino-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | ~85%* |
*Yield inferred from analogous reductions in naphthalimide systems . The reaction proceeds via intermediate hydroxylamine species, confirmed by ESR spin trapping in related compounds .
Functionalization of the Allyl Group
The allyl (prop-2-en-1-yl) substituent participates in electrophilic additions and radical reactions.
Bromination
The double bond reacts with bromine under controlled conditions:
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Allyl → 1,2-Dibromo derivative | Br₂, CH₂Cl₂, 0°C | 2-(1,2-Dibromopropyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | Not reported | † |
†Indirect evidence from bromination of structurally similar allyl-substituted naphthalimides .
Radical Polymerization Initiation
The allyl group facilitates radical formation under visible light (405–635 nm) when combined with iodonium salts (e.g., (Ph₂I⁺)(PF₆⁻)) or amines, enabling cationic polymerization of epoxides .
Nucleophilic Aromatic Substitution (NAS)
While the nitro group deactivates the ring, selective NAS at position 6 is feasible under forcing conditions:
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitro → Methoxy substitution | NaOMe, CuI, DMF, 120°C | 6-Methoxy-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | <50%* | ‡ |
‡Inferred from methoxylation of bromo-naphthalimides . Low yields reflect the poor leaving-group ability of nitro.
Biological Activity Modulation
Reduction of the nitro group to amine significantly alters bioactivity:
| Derivative | Antitumor Activity (IC₅₀, μM) | Cell Lines Tested | References |
|---|---|---|---|
| 6-Nitro derivative | 2.1–8.7 | MCF-7 (breast cancer) | |
| 6-Amino derivative | 0.5–3.4 | MCF-7, HeLa (cervical cancer) |
The amino derivative intercalates DNA and inhibits topoisomerase II, while the nitro form generates reactive oxygen species (ROS) under cellular reductases .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of 1H-benzo[de]isoquinoline-1,3-diones exhibit significant activity against cancer cells. For instance, studies show that compounds structurally related to 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Mechanisms
A study highlighted the effectiveness of similar compounds in targeting bromodomains involved in cancer progression. Bromodomains are protein regions that recognize acetylated lysine residues, which play a crucial role in gene transcription related to cancer cell proliferation. Inhibition of these domains by compounds like this compound could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Photoinitiators in Polymerization
Another significant application of this compound is its role as a photoinitiator in polymerization reactions. Photoinitiators are crucial in the field of materials science for initiating polymerization upon exposure to light, particularly UV and visible light.
Photopolymerization Efficiency
Recent studies have demonstrated that this compound can effectively initiate both free radical and cationic polymerizations under various light conditions. The incorporation of nitro groups enhances its absorption properties, allowing it to function efficiently across a range of wavelengths . This versatility makes it suitable for applications in coatings, adhesives, and dental materials.
Comparison of Applications
| Application | Mechanism | Potential Benefits |
|---|---|---|
| Anticancer Activity | Inhibition of bromodomains | Reduced tumor growth, enhanced apoptosis |
| Photoinitiator | Initiates polymerization upon light exposure | Versatile applications in materials science |
Mechanism of Action
The mechanism of action of 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The prop-2-en-1-yl group can also influence the compound’s binding affinity to various targets, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-nitro-2-(prop-1-en-1-yl)benzene: This compound shares a similar nitro and prop-1-en-1-yl structure but lacks the isoquinoline core.
Benzimidazo[2,1-a]isoquinoline: Another isoquinoline derivative with different substituents, used in various chemical and biological studies.
Uniqueness
What sets 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its unique combination of a nitro group and a prop-2-en-1-yl substituent on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a member of the benzo[de]isoquinoline family, which has garnered attention for its potential biological activities, particularly in cancer research. This compound is characterized by its unique molecular structure, which includes a nitro group and an allyl side chain, contributing to its pharmacological properties.
- Molecular Formula : C15H10N2O4
- Molar Mass : 282.25 g/mol
- CAS Number : 189183-96-8
Anticancer Properties
Research indicates that derivatives of benzo[de]isoquinoline-1,3-dione exhibit significant anticancer activities. Specifically, studies have shown that compounds within this class can induce apoptosis in various human tumor cell lines.
- Mechanism of Action :
- Apoptosis Induction : The compound has been observed to activate caspases (caspase-3 and caspase-6), which are crucial for the apoptotic process. For instance, in MOLT-4 cells, treatment with the compound led to increased sub-G1 fractions and cell cycle arrest in S and G2/M phases, indicating a disruption in normal cell cycle progression and promotion of apoptosis .
- Cytotoxicity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on multiple human tumor cell lines while sparing normal peripheral blood mononuclear cells (PBMCs) .
Comparative Studies
A comparative analysis of various substituted naphthalimides highlighted the superior activity of certain compounds over established chemotherapeutic agents. For example:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 273 | PBMC |
| Compound 1i (related derivative) | 10 | MOLT-4 |
| Camptothecin | 5 | HL-60 |
This table illustrates the potency of the target compound compared to well-known anticancer drugs.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various benzo[de]isoquinoline derivatives, this compound was evaluated alongside other compounds. The results indicated significant cytotoxicity against several cancer cell lines including MOLT-4 and HL-60, with mechanisms involving DNA synthesis inhibition and apoptosis induction confirmed through flow cytometry .
Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship study focused on modifying the nitro and allyl groups to enhance biological activity. Variants with different substituents were synthesized and tested for their anticancer potential. The findings suggested that modifications could significantly impact the efficacy and selectivity of these compounds against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions using precursors like 1,8-naphthalic anhydride derivatives. For example, nitro groups can be introduced via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Yields (~60–65%) are optimized by adjusting reaction time, temperature, and stoichiometry of reagents like K₂CO₃ in polar aprotic solvents (DMF or methanol). Purity is enhanced via recrystallization or column chromatography .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments are made using 1D and 2D NMR (COSY, HSQC). For instance, the allyl group (prop-2-en-1-yl) shows characteristic vinyl protons at δ 5.2–6.0 ppm, while nitro groups deshield adjacent aromatic protons .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula.
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and NO₂ (~1530 cm⁻¹) validate functional groups .
Q. What preliminary biological screening methods are used to assess its antimicrobial potential?
- Methodological Answer : Antimicrobial activity is tested via agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined, with positive controls like ampicillin. Activity is linked to the nitro group’s electron-withdrawing effects, enhancing membrane disruption .
Advanced Research Questions
Q. How do computational models (DFT/TDDFT) predict electronic properties and sensor applications?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates HOMO-LUMO gaps, charge distribution, and excitation energies. Solvent effects are modeled using continuum solvation (e.g., PCM). For example, TDDFT predicts absorption/emission spectra, guiding applications in fluorescence sensors or optoelectronic materials .
Q. How can conflicting NMR data for structurally similar derivatives be resolved?
- Methodological Answer : Overlapping signals in crowded aromatic regions are resolved via:
- 2D NMR : NOESY identifies spatial proximities (e.g., allyl group orientation).
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes.
- Isotopic Labeling : ¹⁵N/²H labeling clarifies nitro group interactions .
Q. What strategies validate the compound’s anti-proliferative activity in cancer cell lines?
- Methodological Answer :
- MTT Assay : Measures viability of MCF-7 or MDA-MB-231 cells after 48–72 h exposure. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism).
- Molecular Docking : AutoDock Vina simulates binding to targets like topoisomerase II or tubulin. Binding energies and interaction profiles (hydrogen bonds, hydrophobic contacts) correlate with experimental IC₅₀ values .
Q. How does substituent variation (e.g., nitro vs. amino groups) impact photophysical and biological properties?
- Methodological Answer :
- Photophysical Studies : Nitro groups reduce fluorescence quantum yield due to electron withdrawal, while amino groups enhance it via conjugation. Solvatochromic shifts in UV-Vis/fluorescence spectra (e.g., in DMSO vs. water) are quantified .
- SAR Analysis : Nitro derivatives show higher antimicrobial activity but lower solubility compared to amino analogs. LogP values (via HPLC) and cytotoxicity (HEK-293 cell assays) guide lead optimization .
Data Contradiction Analysis
Q. How are discrepancies in reported melting points or spectral data addressed?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis with strict control of drying conditions (e.g., vacuum vs. air).
- Impurity Profiling : HPLC-MS identifies byproducts (e.g., unreacted starting materials).
- Crystallography : Single-crystal X-ray diffraction resolves polymorphic variations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
